An In-depth Technical Guide to the Chemical Properties of 7-Bromo-3-chlorobenzo[d]isoxazole
An In-depth Technical Guide to the Chemical Properties of 7-Bromo-3-chlorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-3-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its structure, molecular formula, and molecular weight. Due to the limited availability of specific experimental data for this compound, this guide presents predicted physicochemical properties and detailed, plausible experimental protocols for its synthesis and characterization based on established methodologies for analogous structures. Furthermore, the known biological activities of structurally related benzo[d]isoxazole derivatives are reviewed to highlight the potential therapeutic applications of this molecule.
Chemical and Physical Properties
While specific experimental data for 7-Bromo-3-chlorobenzo[d]isoxazole is not extensively reported in publicly available literature, its fundamental properties can be determined from its chemical structure. Commercial suppliers indicate it is a solid, likely a white or off-white powder, at room temperature.[1][2]
Table 1: Core Chemical Properties of 7-Bromo-3-chlorobenzo[d]isoxazole
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO | [1] |
| Molecular Weight | 232.46 g/mol | [1] |
| CAS Number | 1260677-07-3 | [1][3] |
| IUPAC Name | 7-bromo-3-chloro-1,2-benzoxazole | [1] |
| Synonyms | 7-bromo-3-chloro-1,2-benzisoxazole | [1] |
| Appearance | Solid (predicted) | [1][2] |
Table 2: Predicted Physicochemical Properties of 7-Bromo-3-chlorobenzo[d]isoxazole
| Property | Predicted Value/Information | Basis for Prediction |
| Melting Point | Not available (N/A) | Data not found in literature. Expected to be a solid with a defined melting point. |
| Boiling Point | Not available (N/A) | Data not found in literature. Likely high due to aromaticity and halogenation. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate). | General solubility of similar halogenated aromatic compounds. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and characterization of 7-Bromo-3-chlorobenzo[d]isoxazole, based on established methods for the synthesis of substituted benzisoxazoles.[4][5]
Synthesis Protocol: Cyclization of a Substituted o-Hydroxyketoxime
This protocol is adapted from the common method of synthesizing 3-substituted 1,2-benzisoxazoles through the cyclization of o-hydroxyphenylketoximes.[5]
Objective: To synthesize 7-Bromo-3-chlorobenzo[d]isoxazole from a suitable precursor.
Materials:
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N-[3-bromo-2-hydroxy-phenyl]-2-chloroacetamide
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Hydroxylamine hydrochloride
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Pyridine
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Thionyl chloride
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Anhydrous Tetrahydrofuran (THF)
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Ethanol (EtOH)
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Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
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Magnetic stirrer with heating plate
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Rotary evaporator
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Thin Layer Chromatography (TLC) plates (silica gel)
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Column chromatography setup (silica gel)
Procedure:
Step 1: Synthesis of the Oxime Intermediate
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Dissolve N-[3-bromo-2-hydroxy-phenyl]-2-chloroacetamide (1 equivalent) in ethanol in a round-bottom flask.
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Add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (2.5 equivalents) to the solution.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the corresponding oxime.
Step 2: Cyclization to 7-Bromo-3-chlorobenzo[d]isoxazole
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Dissolve the dried oxime from Step 1 (1 equivalent) and pyridine (2.5 equivalents) in anhydrous THF in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of thionyl chloride (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
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Monitor the reaction by TLC until the oxime is consumed.
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Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 7-Bromo-3-chlorobenzo[d]isoxazole.
Caption: Synthetic workflow for 7-Bromo-3-chlorobenzo[d]isoxazole.
Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A solution of the purified product in CDCl₃ or DMSO-d₆ would be prepared. The spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants would be characteristic of the substitution pattern.
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¹³C NMR: A spectrum would be recorded using the same sample. The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the benzo[d]isoxazole ring system. The chemical shifts will be influenced by the electronegativity of the attached bromine, chlorine, and the isoxazole ring atoms.
2.2.2. Mass Spectrometry (MS)
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A sample would be analyzed by a high-resolution mass spectrometer (e.g., ESI-TOF). The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of one bromine atom. The fragmentation pattern would likely involve the loss of chlorine and subsequent cleavage of the isoxazole ring.
2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
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An FTIR spectrum of the solid sample (e.g., using a KBr pellet) would be recorded. Characteristic absorption bands are expected for C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), C-O stretching, and C-H stretching and bending vibrations of the aromatic ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.
Reactivity and Stability
The reactivity of 7-Bromo-3-chlorobenzo[d]isoxazole is dictated by the isoxazole ring and the halogen substituents. The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions (e.g., strong reducing agents). The bromine and chlorine atoms on the benzene ring are susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of an activating group. The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure stability.
Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway involvement has been reported for 7-Bromo-3-chlorobenzo[d]isoxazole itself, the benzo[d]isoxazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6]
Table 3: Reported Biological Activities of Substituted Benzo[d]isoxazole Derivatives
| Biological Activity | Description | Reference |
| Antipsychotic | Certain benzisoxazole derivatives are used in the treatment of psychosis. | [4] |
| Antitumor | Various substituted benzisoxazoles have shown efficacy against different cancer cell lines. | [4] |
| Anticonvulsant | Halogen substitution at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity. | [6] |
| Antimicrobial | Benzisoxazole derivatives have demonstrated activity against a range of bacteria and fungi. | [4] |
| Antitubercular | Some derivatives have shown promising activity against Mycobacterium tuberculosis. | [7] |
| Acetylcholinesterase Inhibition | Certain benzisoxazole analogs are potent inhibitors of acetylcholinesterase, relevant for Alzheimer's disease treatment. |
The diverse biological activities of benzo[d]isoxazole derivatives suggest that 7-Bromo-3-chlorobenzo[d]isoxazole could be a valuable scaffold for the development of novel therapeutic agents. The specific biological targets and signaling pathways would depend on further derivatization and biological screening.
Caption: Potential biological activities of 7-Bromo-3-chlorobenzo[d]isoxazole.
Conclusion
7-Bromo-3-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound with significant potential for further investigation in drug discovery and materials science. While specific experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the well-established chemistry of the benzo[d]isoxazole scaffold. Further research is warranted to fully elucidate its physicochemical properties and explore its biological activity profile.
References
- 1. env.go.jp [env.go.jp]
- 2. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide [mdpi.com]
- 6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
